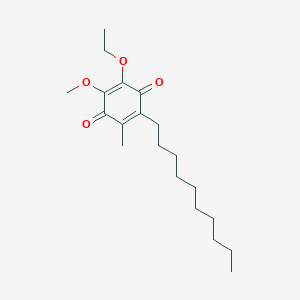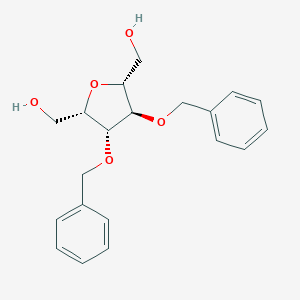
2,5-脱水-3,4-二苄基-D-甘露醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Anhydro-3,4-dibenzyl-D-glucitol is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes hydroxymethyl and phenylmethoxy groups attached to an oxolane ring. Its molecular formula is C20H24O6.
科学研究应用
2,5-Anhydro-3,4-dibenzyl-D-glucitol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Anhydro-3,4-dibenzyl-D-glucitol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the protection of hydroxyl groups followed by the formation of the oxolane ring through cyclization reactions. The reaction conditions often involve the use of protecting groups such as benzyl or phenylmethoxy to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
化学反应分析
Types of Reactions
2,5-Anhydro-3,4-dibenzyl-D-glucitol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
作用机制
The mechanism of action of 2,5-Anhydro-3,4-dibenzyl-D-glucitol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and phenylmethoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
2,5-Anhydro-3,4-dibenzyl-D-glucitol: Similar in structure but with different functional groups or stereochemistry.
2,5-Anhydro-3,4-dibenzyl-D-glucitol: Another compound with similar core structure but different substituents.
Uniqueness
The uniqueness of 2,5-Anhydro-3,4-dibenzyl-D-glucitol lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
[(2R,3R,4R,5S)-5-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c21-11-17-19(23-13-15-7-3-1-4-8-15)20(18(12-22)25-17)24-14-16-9-5-2-6-10-16/h1-10,17-22H,11-14H2/t17-,18+,19-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCFBDFJFARWGD-IYWMVGAKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(OC(C2OCC3=CC=CC=C3)CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@H]([C@H]2OCC3=CC=CC=C3)CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458898 |
Source


|
| Record name | [(2R,3R,4R,5S)-5-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129115-89-5 |
Source


|
| Record name | [(2R,3R,4R,5S)-5-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

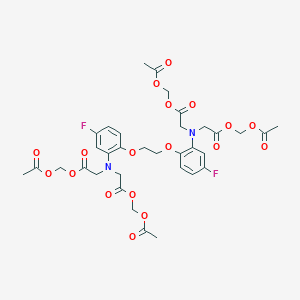
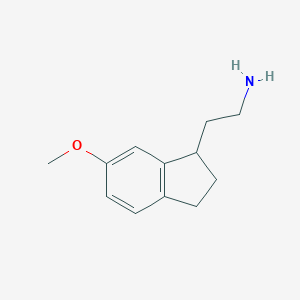
![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)
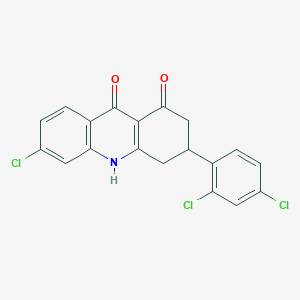

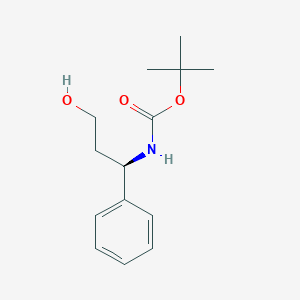
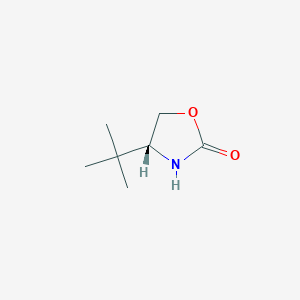
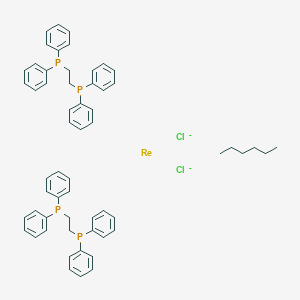
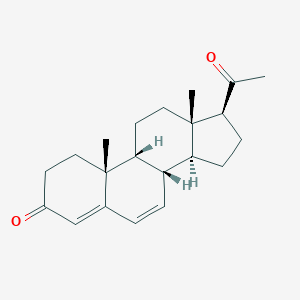
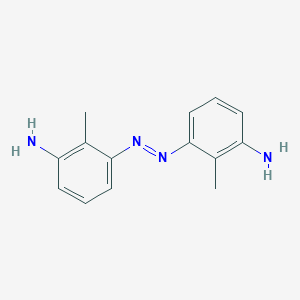

![Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl-](/img/structure/B131028.png)
